molecular formula C9H4Br2OS2 B14636708 (2,5-Dibromothiophen-3-yl)(thiophen-2-yl)methanone CAS No. 57248-11-0

(2,5-Dibromothiophen-3-yl)(thiophen-2-yl)methanone

Cat. No.: B14636708
CAS No.: 57248-11-0
M. Wt: 352.1 g/mol
InChI Key: PPYATKXTZQVZMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,5-Dibromothiophen-3-yl)(thiophen-2-yl)methanone is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two bromine atoms at the 2 and 5 positions of the thiophene ring, and a methanone group linking it to another thiophene ring. Thiophene derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dibromothiophen-3-yl)(thiophen-2-yl)methanone typically involves the bromination of thiophene derivatives followed by a coupling reaction. One common method involves the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting dibromothiophene is then subjected to a coupling reaction with thiophene-2-carboxaldehyde under basic conditions to form the desired methanone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dibromothiophen-3-yl)(thiophen-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form thiol derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

(2,5-Dibromothiophen-3-yl)(thiophen-2-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.

Mechanism of Action

The mechanism of action of (2,5-Dibromothiophen-3-yl)(thiophen-2-yl)methanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine atoms and the thiophene ring structure can influence its binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dibromothiophene: A simpler derivative with only two bromine atoms on the thiophene ring.

    Thiophene-2-carboxaldehyde: A precursor used in the synthesis of (2,5-Dibromothiophen-3-yl)(thiophen-2-yl)methanone.

    (3,5-Dibromothiophen-2-yl)(4-methylpiperazin-1-yl)methanone: Another thiophene derivative with a different substituent.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both bromine atoms and a methanone group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

57248-11-0

Molecular Formula

C9H4Br2OS2

Molecular Weight

352.1 g/mol

IUPAC Name

(2,5-dibromothiophen-3-yl)-thiophen-2-ylmethanone

InChI

InChI=1S/C9H4Br2OS2/c10-7-4-5(9(11)14-7)8(12)6-2-1-3-13-6/h1-4H

InChI Key

PPYATKXTZQVZMU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)C2=C(SC(=C2)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.